molecular formula C10F14 B1586416 Perfluoro(4-isopropyltoluene) CAS No. 20017-49-6

Perfluoro(4-isopropyltoluene)

Cat. No.: B1586416
CAS No.: 20017-49-6
M. Wt: 386.08 g/mol
InChI Key: CKGPOWZUEZFLPG-UHFFFAOYSA-N
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Description

Perfluoro(4-isopropyltoluene) is a chemical compound with the molecular formula C10F14 and a molecular weight of 386.08 . Its IUPAC name is 1,2,4,5-tetrafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)benzene .

Scientific Research Applications

Macrocycles Synthesis

Perfluoro(4-isopropyltoluene) has been utilized in the synthesis of macrocyclic systems containing pyridine sub-units. These macrocycles exhibit the potential to complex both cations and anions, a capability dependent on their structure. This research indicates significant applications in creating complex molecular structures with specific binding properties (Chambers et al., 2003).

Nuclear Magnetic Resonance Spectroscopy

The study of the 19F nuclear magnetic resonance spectra of compounds including perfluoro(4-isopropylpyridine) provides insights into molecular interactions and structural analysis. This application is crucial in the field of chemistry, especially for understanding molecular configurations and interactions (Chambers, Sutcliffe, & Tiddy, 1970).

Reactions with Various Nucleophiles

Research involving the reactions of perfluoro(4-isopropylpyridine) with different nucleophiles has led to the synthesis of various substituted derivatives. This aspect of research provides a fundamental understanding of chemical reactions and helps in the development of new compounds with potential applications in various fields of chemistry (Chambers et al., 2001).

Fluorination Studies

Perfluoro(4-isopropyltoluene) has been involved in studies focusing on the fluorination of certain compounds. These studies contribute significantly to the understanding of fluorine chemistry, which is essential in several industrial and pharmaceutical applications (Coe et al., 1980).

Gas Separation Membranes

Perfluoropolymer membranes, which include perfluoro(4-isopropyltoluene) derivatives, show unique gas separation properties and chemical resistance. They are crucial in developing new materials for gas separation, which has applications in environmental engineering and industrial processes (Okamoto et al., 2014).

Application in Azide Chemistry

Perfluoro(4-isopropyltoluene) is also significant in azide chemistry, particularly in reactions involving azide-derived nitrenes. These reactions contribute to the synthesis of various nitrogen-containing compounds, which are essential in many fields of chemistry and material science (Banks & Madany, 1985).

Surface Treatment Technologies

Perfluoro(4-isopropyltoluene) derivatives have been explored for applications in surface treatment technologies. The chemistry of these compounds allows for innovative approaches in treating various surfaces, which can be important in material science and engineering (Chambers et al., 1999).

Environmental Implications

Studies on perfluorocarbons, including perfluoro(4-isopropyltoluene), address their environmental impact and potential recovery/recycle technologies. This research is vital for understanding and mitigating the environmental effects of these compounds (Tsai, Chen, & Hsien, 2002).

Mechanism of Action

Target of Action

Perfluoro(4-isopropyltoluene) is a synthetic chemical compound with unique properties. It is known that perfluorinated compounds (pfcs), a larger group to which perfluoro(4-isopropyltoluene) belongs, primarily target the nuclear receptor pparα .

Mode of Action

It is known that pfcs, including perfluoro(4-isopropyltoluene), can activate the nuclear receptor pparα . This activation can lead to various biochemical changes within the cell .

Biochemical Pathways

Perfluoro(4-isopropyltoluene) may affect multiple biochemical pathways due to its potential interaction with PPARα . PFCs have been associated with a range of effects, including hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption .

Pharmacokinetics

It is known that pfcs are extremely persistent in the environment and can bioaccumulate in organisms . This suggests that Perfluoro(4-isopropyltoluene) may also have significant persistence and bioaccumulation potential.

Result of Action

Pfcs, including perfluoro(4-isopropyltoluene), have been associated with a range of adverse health effects, including hepatotoxicity, tumor induction, developmental toxicity, immunotoxicity, neurotoxicity, and endocrine disruption .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Perfluoro(4-isopropyltoluene). For instance, the persistence and bioaccumulation potential of PFCs suggest that they can remain in the environment for extended periods and accumulate in organisms . This could potentially enhance the exposure and effects of Perfluoro(4-isopropyltoluene) in certain environments.

Properties

IUPAC Name

1,2,4,5-tetrafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-6-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10F14/c11-3-1(7(15,9(19,20)21)10(22,23)24)4(12)6(14)2(5(3)13)8(16,17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGPOWZUEZFLPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379877
Record name Perfluoro(4-isopropyltoluene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20017-49-6
Record name Perfluoro(4-isopropyltoluene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Heptafluoroisopropyl)tetrafluorobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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